MT1
Overview
Description
Membrane type-1 matrix metalloproteinase (MT1-MMP) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. It is involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression . This compound-MMP is a member of the matrix metalloproteinase family and is known for its ability to activate other matrix metalloproteinases, such as proMMP-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
MT1-MMP is typically synthesized through recombinant DNA technology. The gene encoding this compound-MMP is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound-MMP protein. The protein is then purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of this compound-MMP involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing steps, including cell lysis, protein extraction, and purification. The purified this compound-MMP is then formulated into a stable product for various applications .
Chemical Reactions Analysis
Types of Reactions
MT1-MMP undergoes several types of chemical reactions, including:
Proteolysis: This compound-MMP cleaves peptide bonds in extracellular matrix proteins, such as collagen and fibronectin.
Activation of Proenzymes: This compound-MMP activates other matrix metalloproteinases, such as proMMP-2, by cleaving their propeptide domains.
Common Reagents and Conditions
Calcium Ions: Essential for the catalytic activity of this compound-MMP.
Zinc Ions: Required for the structural integrity of the enzyme’s active site.
Major Products Formed
Cleaved Extracellular Matrix Proteins: Degradation products of collagen, fibronectin, and other matrix components.
Activated Matrix Metalloproteinases: Active forms of proMMP-2 and other proenzymes.
Scientific Research Applications
MT1-MMP has a wide range of scientific research applications, including:
Cancer Research: this compound-MMP is a key player in tumor invasion and metastasis.
Tissue Engineering: This compound-MMP is involved in tissue remodeling and regeneration, making it a valuable tool in tissue engineering research.
Angiogenesis Studies: This compound-MMP regulates angiogenesis, the formation of new blood vessels, which is critical in wound healing and cancer progression.
Drug Development: This compound-MMP inhibitors are being developed as potential therapeutic agents for various diseases, including cancer and fibrosis.
Mechanism of Action
MT1-MMP exerts its effects through several mechanisms:
Proteolysis of Extracellular Matrix Proteins: This compound-MMP cleaves extracellular matrix proteins, facilitating cell migration and invasion.
Activation of Proenzymes: This compound-MMP activates other matrix metalloproteinases, amplifying its proteolytic activity.
Intracellular Signaling: This compound-MMP interacts with cell surface receptors and intracellular signaling pathways, influencing cell behavior and function.
Comparison with Similar Compounds
MT1-MMP is unique compared to other matrix metalloproteinases due to its membrane-bound nature and specific substrate preferences. Similar compounds include:
Matrix Metalloproteinase-2 (MMP-2): Activated by this compound-MMP and involved in extracellular matrix degradation.
Matrix Metalloproteinase-9 (MMP-9): Another matrix metalloproteinase with similar functions but different substrate specificities.
Matrix Metalloproteinase-14 (MMP-14): Closely related to this compound-MMP and shares similar functions in tissue remodeling and cancer progression.
This compound-MMP’s unique ability to activate other matrix metalloproteinases and its involvement in various physiological and pathological processes make it a valuable target for scientific research and therapeutic development.
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSLBXJNVHYNNW-CXNSMIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66Cl2N10O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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